molecular formula C28H35N3O5 B12029987 3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-yl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-yl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12029987
M. Wt: 493.6 g/mol
InChI Key: KCYNNDKDKZFJDM-SHHOIMCASA-N
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Description

3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolone core, which is often associated with bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functional Group Modifications: Introduction of hydroxy, isobutoxy, and morpholinyl groups through substitution reactions.

    Final Assembly: Coupling of the pyrrolone core with the benzoate and pyridine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential bioactive properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H35N3O5/c1-19(2)18-36-23-6-5-22(17-20(23)3)26(32)24-25(21-7-9-29-10-8-21)31(28(34)27(24)33)12-4-11-30-13-15-35-16-14-30/h5-10,17,19,25,32H,4,11-16,18H2,1-3H3/b26-24+

InChI Key

KCYNNDKDKZFJDM-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC(C)C

Origin of Product

United States

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